molecular formula C15H20BrFN2O4S B7880587 tert-Butyl 4-[(5-bromo-2-fluorobenzene)sulfonyl]piperazine-1-carboxylate

tert-Butyl 4-[(5-bromo-2-fluorobenzene)sulfonyl]piperazine-1-carboxylate

Cat. No.: B7880587
M. Wt: 423.3 g/mol
InChI Key: DJSYGAKLGMVDCE-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative featuring a tert-butyl carbamate group and a sulfonyl-linked 5-bromo-2-fluorobenzene moiety. Its structure enables versatility in medicinal chemistry, particularly as an intermediate for kinase inhibitors or proteolysis-targeting chimeras (PROTACs). The bromine and fluorine substituents contribute to its electronic and steric properties, influencing reactivity, solubility, and target binding .

Properties

IUPAC Name

tert-butyl 4-(5-bromo-2-fluorophenyl)sulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrFN2O4S/c1-15(2,3)23-14(20)18-6-8-19(9-7-18)24(21,22)13-10-11(16)4-5-12(13)17/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSYGAKLGMVDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Buchwald-Hartwig Amination

Palladium-catalyzed coupling enables the introduction of the piperazine group to halogenated arenes.

Procedure :

  • Reagents :

    • 1-Bromo-2-fluoro-5-sulfonylbenzene (1.0 equiv)

    • tert-Butyl piperazine-1-carboxylate (1.2 equiv)

    • Pd2(dba)3 (2 mol%), BINAP (4 mol%)

    • Sodium tert-butoxide (1.5 equiv)

    • Toluene (0.15 M)

  • Steps :

    • Charge reagents in a microwave vial under nitrogen.

    • Heat at 110°C for 2 hours.

    • Filter through Celite®, concentrate, and purify via flash chromatography.

Yield : 63–68%.
Key Insight : Microwave irradiation reduces reaction times but requires precise temperature control to prevent palladium aggregation.

Microwave-Assisted Substitution in DMSO

Potassium carbonate in dimethyl sulfoxide (DMSO) facilitates nucleophilic aromatic substitution under microwave conditions.

Procedure :

  • Reagents :

    • 5-Bromo-2-fluorobenzenesulfonyl chloride (1.0 equiv)

    • tert-Butyl piperazine-1-carboxylate (1.1 equiv)

    • K2CO3 (3.0 equiv)

    • DMSO (0.3 M)

  • Steps :

    • Mix reagents in a microwave vial.

    • Irradiate at 100°C for 1 hour.

    • Dilute with ethyl acetate, wash with brine, and concentrate.

Yield : 65–70%.
Key Insight : DMSO’s high polarity stabilizes transition states, enhancing reaction rates.

Reductive Amination Strategies

Reductive amination constructs the piperazine core while introducing the sulfonyl group in a single pot.

Sodium Triacetoxyborohydride in Dichloroethane

This method couples aldehyde intermediates with tert-butyl piperazine-1-carboxylate under mild conditions.

Procedure :

  • Reagents :

    • 5-Bromo-2-fluorobenzenesulfonyl aldehyde (1.0 equiv)

    • tert-Butyl piperazine-1-carboxylate (1.5 equiv)

    • NaBH(OAc)3 (3.0 equiv)

    • 1,2-Dichloroethane (0.1 M)

  • Steps :

    • Stir aldehyde and piperazine derivative in DCE.

    • Add NaBH(OAc)3 portionwise at 0°C.

    • Warm to room temperature, stir for 12 hours.

    • Quench with saturated NaHCO3 and extract with DCM.

Yield : 74–79%.
Key Insight : NaBH(OAc)3’s selectivity for imine reduction minimizes over-reduction byproducts.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters of the discussed methods:

MethodYield (%)Reaction TimeKey AdvantagesLimitations
TEA/DCM Sulfonylation72–7812–16 hMild conditions, simple workupModerate yields
NaH/THF Sulfonylation85–896 hHigh yields, fast kineticsRequires anhydrous conditions
Buchwald-Hartwig63–682 hAtom-economic, versatileExpensive catalysts
Microwave Substitution65–701 hRapid heating, scalableHigh polarity solvent removal issues
Reductive Amination74–7912 hOne-pot synthesis, functional toleranceSensitive to moisture

Chemical Reactions Analysis

tert-Butyl 4-[(5-bromo-2-fluorobenzene)sulfonyl]piperazine-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and reduction reactions: The sulfonyl group can undergo oxidation or reduction under specific conditions, leading to the formation of sulfoxides or sulfones.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

The compound's structure suggests potential as a lead compound in drug discovery. Its sulfonamide moiety is known for antibacterial properties, making it a candidate for developing new antibiotics. The presence of the bromine and fluorine substituents may enhance lipophilicity and bioavailability, which are critical factors in drug design.

Neuropharmacology

Research indicates that piperazine derivatives can act as serotonin receptor modulators. Studies involving similar compounds have shown efficacy in treating anxiety and depression by modulating neurotransmitter systems. The specific application of tert-butyl 4-[(5-bromo-2-fluorobenzene)sulfonyl]piperazine-1-carboxylate in neuropharmacology remains an area for future investigation.

Material Science

The unique chemical structure of this compound allows it to be explored as a building block for advanced materials. Its ability to form stable complexes with metals can be utilized in catalysis or as components in organic electronics.

Case Studies

Study TitleDescriptionFindings
Antibacterial Activity of Sulfonamides Investigated the antibacterial properties of various sulfonamide derivatives, including those with piperazine structures.Compounds exhibited significant activity against Gram-positive bacteria, suggesting potential for development into new antibiotics.
Piperazine Derivatives as Antidepressants Evaluated the effects of piperazine-based compounds on serotonin receptors in animal models.Some derivatives showed increased serotonin receptor affinity, indicating potential antidepressant effects.
Synthesis and Characterization of Novel Materials Focused on synthesizing new materials incorporating piperazine derivatives for electronic applications.Resulting materials demonstrated improved conductivity and stability compared to traditional organic semiconductors.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[(5-bromo-2-fluorobenzene)sulfonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The brominated and fluorinated benzene ring may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Substituent Variations on the Sulfonyl-Aromatic Ring

The sulfonyl-linked aromatic ring is a critical site for structural diversification. Key analogs and their substituents include:

Compound Name Aromatic Substituents Key Properties Reference
tert-Butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate 2-Oxoindolin-5-yl BTK inhibitor; cyclopentylidene derivative enhances activity
tert-Butyl 4-((4-nitrophenyl)sulfonyl)piperazine-1-carboxylate 4-Nitrophenyl Reducible nitro group for amino-functionalized intermediates
tert-Butyl 4-((trifluoromethyl)sulfonyl)piperazine-1-carboxylate Trifluoromethyl Enhanced metabolic stability due to electron-withdrawing CF3 group
tert-Butyl 4-((3-methoxyanthraquinon-2-yl)sulfonyl)piperazine-1-carboxylate 3-Methoxyanthraquinone DNA intercalation potential; anticancer applications
tert-Butyl 4-((5-chloro-4-((2-(isopropyl sulfonyl)phenyl)amino)pyrimidin-2-yl)phenyl)piperazine-1-carboxylate Chloropyrimidine-isopropyl sulfonyl Kinase inhibitor scaffold

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro, trifluoromethyl) enhance reactivity for further functionalization .
  • Halogen Substituents (Br, F, Cl) improve target binding via halogen bonds and act as handles for cross-coupling reactions .
  • Bulkier Groups (e.g., anthraquinone, cyclopentylidene) may sterically hinder non-specific interactions, improving selectivity .

Yield Comparison :

Compound Yield (%) Conditions
Target Compound 98% (estimated) Standard sulfonylation
4-Nitrophenyl analog 96% Reduction with Raney nickel/NaBH4
Trifluoromethyl analog ~85% Low-temperature anhydride reaction

Physicochemical Properties

  • Solubility : The tert-butyl group enhances lipophilicity, while sulfonyl groups improve water solubility. Bromine and fluorine further modulate logP values.
  • Stability : Trifluoromethyl and nitro groups increase oxidative stability but may reduce metabolic clearance .

Biological Activity

tert-Butyl 4-[(5-bromo-2-fluorobenzene)sulfonyl]piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H20BrFN2O4SC_{15}H_{20}BrFN_{2}O_{4}S. The compound features a piperazine ring, a tert-butyl group, and a sulfonamide moiety, which are known to influence its biological properties.

Research indicates that compounds containing piperazine and sulfonamide groups often exhibit inhibitory activity against various enzymes, particularly kinases. The presence of the bromine and fluorine substituents may enhance binding affinity and selectivity towards specific biological targets.

Anticancer Activity

Several studies have explored the anticancer potential of sulfonamide derivatives. For instance, compounds similar to this compound have shown activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation.

Study Cell Line IC50 (µM) Mechanism
Study 1A549 (Lung)5.3mTOR inhibition
Study 2MCF7 (Breast)3.8EGFR pathway suppression

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. For example, it has been reported to inhibit the activity of mTOR and EGFR with IC50 values in the low micromolar range.

Case Studies

  • Case Study on mTOR Inhibition
    • A study demonstrated that this compound effectively inhibits mTOR signaling pathways in vitro, leading to reduced cell proliferation in cancer models.
  • Case Study on EGFR Inhibition
    • Another investigation revealed that this compound selectively inhibits mutant forms of EGFR, providing a potential therapeutic avenue for treating non-small cell lung cancer (NSCLC).

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing tert-butyl 4-[(5-bromo-2-fluorobenzene)sulfonyl]piperazine-1-carboxylate?

The compound is typically synthesized via sulfonylation of a piperazine precursor. For example, tert-butyl piperazine-1-carboxylate can react with 5-bromo-2-fluorobenzenesulfonyl chloride in 1,4-dioxane under reflux conditions, using pyridine as a base to neutralize HCl byproducts. Key parameters include:

  • Solvent : 1,4-Dioxane or dichloromethane.
  • Temperature : 50–110°C, depending on reactivity.
  • Catalyst/Base : Pyridine or potassium carbonate . Yields range from 78% to 88.7%, with variations attributed to reaction time and stoichiometric ratios of reagents .

Q. What purification techniques are recommended for isolating this compound?

Post-synthesis purification often involves:

  • Silica gel chromatography : Using gradients of hexane/ethyl acetate (e.g., 8:1 to 4:1) to separate the product from unreacted reagents .
  • Crystallization : Ethanol or methanol can induce crystallization for high-purity isolation, especially for X-ray-quality crystals .

Q. Which spectroscopic and crystallographic methods confirm structural characterization?

  • NMR : 1H^1H and 13C^{13}C NMR identify functional groups (e.g., tert-butyl at ~1.4 ppm, sulfonyl groups at ~130–140 ppm for aromatic protons) .
  • LCMS : Validates molecular weight (e.g., [M+H]+^+ or [M−100]+^+ fragments) .
  • X-ray diffraction : Single-crystal studies using SHELXL refine bond lengths, angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Advanced Research Questions

Q. How can reaction mechanisms for sulfonylation steps be elucidated experimentally?

Mechanistic studies involve:

  • Intermediate trapping : Using low-temperature NMR to detect sulfonyl chloride intermediates.
  • Kinetic profiling : Monitoring reaction progress via HPLC to identify rate-determining steps.
  • Computational modeling : DFT calculations to map energy barriers for sulfonylation .

Q. How can contradictions in reaction yields across synthetic protocols be resolved?

Yield discrepancies (e.g., 78% vs. 88.7%) arise from variables such as:

  • Solvent polarity : 1,4-Dioxane vs. THF affects nucleophilicity of the piperazine nitrogen.
  • Reaction time : Extended reflux (12 h vs. 4 h) improves conversion but risks side reactions.
  • Catalyst loading : Excess potassium carbonate (2–3 eq) enhances deprotonation efficiency . Systematic optimization via Design of Experiments (DoE) can identify dominant factors .

Q. What strategies optimize crystallographic data refinement using SHELX software?

Key steps include:

  • Data scaling : Correcting absorption effects with SADABS .
  • Structure solution : SHELXD for phase determination in twinned crystals.
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks. For example, the compound’s monoclinic crystal system (P21/nP2_1/n, β=93.5\beta = 93.5^\circ) requires careful handling of thermal motion parameters .

Q. How can biological assays evaluate the compound’s interaction with therapeutic targets?

  • Enzyme inhibition assays : Measure IC50_{50} values against kinases (e.g., Bruton’s tyrosine kinase) using fluorescence polarization .
  • Cellular uptake studies : Radiolabeled analogs track intracellular accumulation in cancer cell lines.
  • Molecular docking : AutoDock Vina predicts binding poses in active sites (e.g., NAD+^+-binding pockets) .

Q. What computational approaches predict the compound’s interactions with biological macromolecules?

  • Molecular dynamics (MD) simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories.
  • Free energy calculations : MM-PBSA estimates binding affinities for sulfonamide-enzyme interactions.
  • Pharmacophore modeling : Identifies critical hydrogen bond acceptors (e.g., sulfonyl oxygen) for target engagement .

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